molecular formula C16H14F2N2O2 B6539526 2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060356-94-6

2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6539526
CAS No.: 1060356-94-6
M. Wt: 304.29 g/mol
InChI Key: IBZRKYCRRKVPOX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is a synthetic organic compound known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a methylcarbamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide typically involves the reaction of 2,6-difluorobenzamide with a methylcarbamoyl methyl phenyl derivative. The reaction is carried out in the presence of a suitable solvent such as chloroform and a catalyst like oxalyl chloride . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This interaction can inhibit the activity of SDH, leading to disruptions in cellular respiration and energy production.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: A precursor in the synthesis of 2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide.

    Methylcarbamoyl phenyl derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual fluorine substitution and methylcarbamoyl group make it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2,6-difluoro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-19-14(21)9-10-5-7-11(8-6-10)20-16(22)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZRKYCRRKVPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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